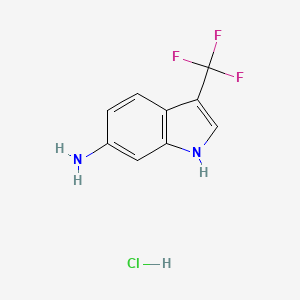

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride

Description

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride (CAS: 2007921-17-5) is a fluorinated indole derivative with the molecular formula C₉H₈ClF₃N₂ and a molecular weight of 236.62 g/mol. This compound features a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) group at the 6-position of the indole scaffold, with the hydrochloride salt enhancing its solubility in aqueous media . It is classified as a protein degrader building block, highlighting its utility in medicinal chemistry for designing proteolysis-targeting chimeras (PROTACs) and related therapeutics. The compound is typically stored at room temperature and is available at a purity of ≥97% .

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-indol-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-14-8-3-5(13)1-2-6(7)8;/h1-4,14H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYNEXRVDJIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. Additionally, the reaction conditions can be scaled up to accommodate industrial production requirements .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-indol-6-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is under investigation for its biological activities. Studies have indicated potential antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its enhanced metabolic stability due to the trifluoromethyl group allows for improved bioavailability and efficacy in drug formulations.

Industry

The compound finds applications in developing agrochemicals and advanced materials. Its unique chemical characteristics can lead to the creation of products with enhanced performance and stability.

Case Studies

- Anticancer Activity : Research has demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications at the C-3 position of indoles can enhance their cytotoxic effects against various cancer cell lines.

- Antimicrobial Studies : Several derivatives of indole have been evaluated for their antibacterial activity. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Drug Development : A recent study highlighted the role of trifluoromethylated indoles in developing new CB1 positive allosteric modulators, showcasing their potential in creating therapeutics for neurological disorders.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-indol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Table 1: Key Indole Derivatives and Their Properties

Key Observations:

Lipophilicity and Metabolic Stability :

- The -CF₃ group in the target compound enhances lipophilicity compared to methoxy (-OCH₃) or fluorine substituents, improving membrane permeability and resistance to oxidative metabolism .

- Indazole derivatives (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) exhibit higher metabolic stability than indoles due to reduced susceptibility to CYP450 enzymes .

Solubility and Salt Forms :

- Hydrochloride salts (e.g., 3-(trifluoromethyl)-1H-indol-6-amine HCl) significantly improve aqueous solubility compared to free bases, facilitating biological testing .

- Propane- or ethylamine-linked derivatives (e.g., 3-(5-fluoro-1H-indol-3-yl)propan-1-amine HCl) show moderate solubility but require structural optimization for drug-likeness .

Biological Activity :

Key Findings:

- Synthetic Complexity : Imidazole-fused indoles (e.g., compound 74) require multi-step cyclization and purification via column chromatography, whereas the target compound is synthesized via straightforward condensation and salt formation .

- Analytical Consistency : All compounds are validated using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), ensuring structural fidelity .

Biological Activity

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride, also known as 6-amino-3-(trifluoromethyl)-1H-indole hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl group attached to an indole structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug metabolism and anticancer properties.

- Molecular Formula : C₉H₈ClF₃N₂

- Molecular Weight : 236.63 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water, methanol, and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can modulate drug metabolism, potentially enhancing the therapeutic efficacy of co-administered drugs.

- Anticancer Properties : Similar indole derivatives have shown promise in cancer research. The structural modifications introduced by the trifluoromethyl group may enhance the compound's ability to induce cell death in cancer cells .

Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| CYP1A2 Inhibition | Inhibits drug metabolism | |

| Anticancer Activity | Induces cell death in cancer lines |

Inhibition of CYP1A2

Research indicates that this compound effectively inhibits CYP1A2, which is crucial for the metabolism of various therapeutic agents. This property suggests that the compound could be utilized to enhance the effectiveness of certain drugs by preventing their rapid metabolism.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to indole structures. For instance, a study found that derivatives with a trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.6 to 24 µM depending on structural modifications . The introduction of the trifluoromethyl group was associated with enhanced cytotoxic effects compared to non-fluorinated analogs.

Discussion

The biological activity of this compound is promising, particularly regarding its role as a CYP1A2 inhibitor and its potential anticancer effects. The trifluoromethyl group not only enhances solubility but also alters electronic properties that may influence interactions with biological targets.

Further research is warranted to explore the full range of biological activities and mechanisms associated with this compound. Pharmacokinetic studies are essential to understand its impact on drug interactions and therapeutic outcomes fully.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet near 120 ppm in F NMR .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.06) .

- Elemental Analysis : Confirms C, H, N, and Cl content (±0.4% tolerance) .

Q. Advanced

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though crystal growth may require vapor diffusion with DMSO/water mixtures .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the hydrochloride salt under nitrogen atmospheres .

How does the trifluoromethyl group influence the compound’s electronic properties?

Basic

The electron-withdrawing trifluoromethyl group increases the indole’s acidity (pKa ~2–3 for the NH proton) and stabilizes intermediates in electrophilic substitution reactions. This is confirmed via comparative UV-Vis spectroscopy with non-fluorinated analogs .

Advanced

Computational studies (DFT/B3LYP) reveal that the CF group reduces HOMO-LUMO gaps by 0.8–1.2 eV, enhancing charge-transfer interactions in supramolecular systems. This is critical for designing fluorescence probes or kinase inhibitors .

What are the stability considerations for long-term storage?

Basic

Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Aqueous solutions should be buffered at pH 4–6 to avoid hydrolysis of the amine hydrochloride .

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can identify degradation products, such as dehydrohalogenated indole derivatives. Lyophilization improves stability for biological assays .

How can computational modeling aid in studying this compound’s interactions?

Advanced

Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors or kinases. The trifluoromethyl group’s hydrophobic interactions are quantified using free-energy perturbation (FEP) simulations . MD simulations (>100 ns) assess conformational stability in lipid bilayers .

What safety protocols are essential during handling?

Basic

Use PPE (gloves, goggles) and work in a fume hood. While GHS data for this compound is limited (), treat as a potential irritant. Neutralize spills with sodium bicarbonate .

Advanced

Inhalation risks are mitigated via HEPA-filtered ventilation. LC-MS monitoring of airborne particulates is advised in large-scale synthesis .

How can low yields in synthesis be troubleshooted?

Q. Advanced

- Byproduct Analysis : Use LC-MS to detect intermediates like uncyclized amines or over-alkylated products.

- Catalyst Screening : Switch from EtN to DBU for deprotonation in SNAr reactions, improving yields by 15–20% .

How does this compound compare to halogenated indole analogs?

Advanced

Comparative studies show the CF group enhances metabolic stability over chloro or bromo analogs (t > 6 hrs in liver microsomes). However, it reduces solubility by ~30% in PBS, necessitating formulation with cyclodextrins .

What advanced spectroscopic methods resolve structural ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.